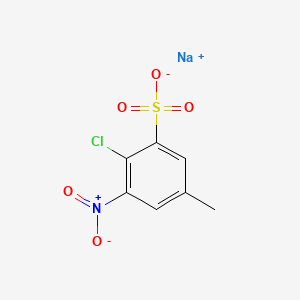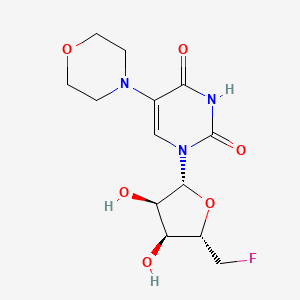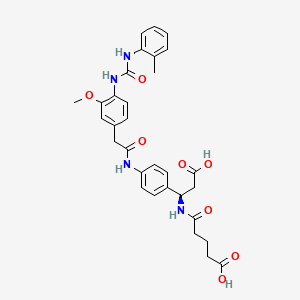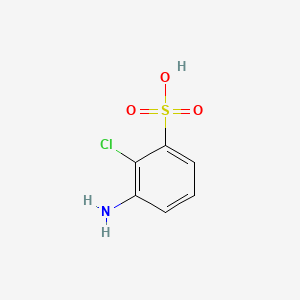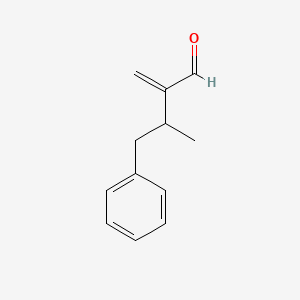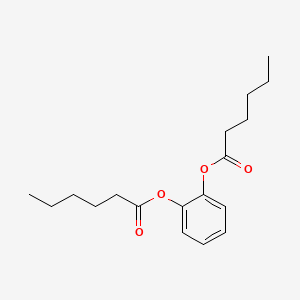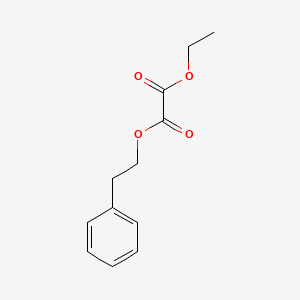
5-Chloro-2-phenyl-N-(4-phenyl-2-thiazolyl)-1H-indol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-phenyl-N-(4-phenyl-2-thiazolyl)-1H-indol-3-amine is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-phenyl-N-(4-phenyl-2-thiazolyl)-1H-indol-3-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: Starting from a suitable precursor, the indole core can be synthesized through Fischer indole synthesis or other methods.
Introduction of the Chlorine Atom: Chlorination can be achieved using reagents like thionyl chloride or N-chlorosuccinimide.
Formation of the Thiazole Ring: The thiazole ring can be introduced through cyclization reactions involving appropriate thioamide and α-haloketone precursors.
Coupling Reactions: The final step involves coupling the indole and thiazole moieties under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole nitrogen or the phenyl rings.
Reduction: Reduction reactions might target the nitro groups if present or other reducible functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic agent for diseases like cancer or infections.
Industry: Used in the synthesis of dyes, pigments, or other industrial chemicals.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or DNA. The molecular targets might include kinases, G-protein coupled receptors, or transcription factors, leading to modulation of cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-phenyl-1H-indole: Lacks the thiazole ring.
2-Phenyl-N-(4-phenyl-2-thiazolyl)-1H-indol-3-amine: Lacks the chlorine atom.
5-Chloro-2-phenyl-1H-indol-3-amine: Lacks the thiazole ring and phenyl substitution.
Uniqueness
The presence of both the thiazole ring and the chlorine atom in 5-Chloro-2-phenyl-N-(4-phenyl-2-thiazolyl)-1H-indol-3-amine might confer unique biological activities or chemical reactivity compared to its analogs.
Propriétés
Numéro CAS |
126193-51-9 |
|---|---|
Formule moléculaire |
C23H16ClN3S |
Poids moléculaire |
401.9 g/mol |
Nom IUPAC |
N-(5-chloro-2-phenyl-1H-indol-3-yl)-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C23H16ClN3S/c24-17-11-12-19-18(13-17)22(21(25-19)16-9-5-2-6-10-16)27-23-26-20(14-28-23)15-7-3-1-4-8-15/h1-14,25H,(H,26,27) |
Clé InChI |
COBGUYSCSKCWNL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CSC(=N2)NC3=C(NC4=C3C=C(C=C4)Cl)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


